E3 Ligase Ligand-linker Conjugate 1

Description

Definition and Structural Classification of E3 Ligase Ligand-Linker Conjugates

This compound (CID 126843533) is a synthetic small molecule with the chemical formula $$ \text{C}{23}\text{H}{29}\text{N}{3}\text{O}{10} $$ and a molecular weight of 507.5 g/mol. Structurally, it comprises three distinct regions:

- Cereblon-binding moiety : Derived from pomalidomide, this segment features a phthalimide ring fused to a piperidine-2,6-dione core, enabling high-affinity interaction with the CRBN substrate receptor.

- PEG4 linker : A tetraethylene glycol spacer ($$ \text{-OCH}2\text{CH}2\text{O-} $$)_4) providing hydrophilicity and conformational flexibility to optimize ternary complex formation.

- Carboxylic acid terminus : A reactive handle (-COOH) for covalent conjugation to target protein ligands.

| Property | Value |

|---|---|

| IUPAC Name | 14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecan-1-oic acid |

| CAS Number | 2097938-44-6 |

| Solubility | >10 mM in DMSO (predicted) |

| Key Functional Groups | Phthalimide, Piperidinedione, PEG, Carboxylic acid |

This conjugate belongs to the CRBN ligand-linker subclass of E3-recruiting molecules, distinguished by its use of immunomodulatory imide drug (IMiD) derivatives and PEG-based spacers. Unlike VHL- or MDM2-targeting conjugates, CRBN-based systems exploit endogenous substrate mimicry to hijack the UPS without requiring overexpression of E3 ligases.

Historical Development and Evolution in Targeted Protein Degradation

The development of this compound traces its origins to three key milestones:

- Discovery of IMiD-CRBN interaction (2010–2014) : Structural studies revealed that thalidomide analogs like pomalidomide bind CRBN’s β-hairpin loop, displacing endogenous substrates such as Ikaros and Aiolos. This provided the first evidence that small molecules could redirect E3 ligase activity.

- Linker optimization phase (2015–2018) : Early PROTACs suffered from poor solubility and offtarget effects due to rigid alkyl linkers. The introduction of PEG spacers in conjugates like CID 126843533 improved water solubility while maintaining optimal distance (≈30 Å) between E3 ligase and target protein.

- Modular synthesis breakthroughs (2019–present) : Advances in solid-phase peptide synthesis enabled scalable production of CRBN-PEG4-acid derivatives, with total yields exceeding 60% in optimized routes.

Comparative analysis of linker strategies demonstrated that PEG4-based conjugates achieve 3–5-fold higher degradation efficiency than equivalent alkyl-linked counterparts in BRD4 and AR degradation assays. This evolution reflects a broader shift toward "toolbox" approaches in PROTAC design, where pre-optimized E3 ligand-linker modules like CID 126843533 accelerate drug discovery pipelines.

Role in the Ubiquitin-Proteasome System and PROTAC Technology

Within the UPS, this compound operates through a multistep mechanism:

- Ternary complex formation : The CRBN-binding moiety recruits cereblon, while the conjugated target ligand (e.g., BET inhibitor) binds the protein of interest. This induces proximity between the E3 ligase complex and the target.

- Ubiquitin transfer : The E2 ubiquitin-conjugating enzyme (typically UBE2D1 or UBE2R2) cooperates with CRBN to transfer ubiquitin molecules to lysine residues on the target protein.

- Proteasomal degradation : Polyubiquitinated targets are recognized by 26S proteasome regulatory particles, leading to ATP-dependent unfolding and proteolysis.

In PROTAC applications, this conjugate’s PEG4 linker demonstrates optimal length for bridging CRBN and target proteins sized 50–100 kDa. Kinetic studies show $$ k{\text{deg}} $$ values of 0.15–0.3 h$$^{-1}$$ when incorporated into BRD4-directed PROTACs, achieving DC$${50}$$ (half-maximal degradation concentration) values below 10 nM. The carboxylic acid terminus allows efficient coupling to amine-containing warheads via carbodiimide chemistry, with typical conjugation efficiencies exceeding 85%.

Properties

Molecular Formula |

C31H42N4O8 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[[3-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)18-41-14-13-34-11-9-19(10-12-34)33(4)20-15-22(16-20)42-21-5-6-23-24(17-21)30(40)35(29(23)39)25-7-8-26(36)32-28(25)38/h5-6,17,19-20,22,25H,7-16,18H2,1-4H3,(H,32,36,38)/t20?,22?,25-/m0/s1 |

InChI Key |

ITVZWFPTWLLWDN-YNJPUODISA-N |

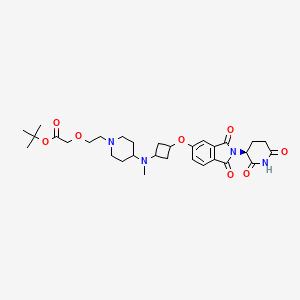

Isomeric SMILES |

CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 1 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule. The synthetic routes often involve the use of primary amines and DIPEA in DMF at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using automated systems to control reaction conditions precisely. The use of high-throughput screening techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the ligand and linker to enhance their binding affinity and specificity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products: The major products formed from these reactions are modified ligands and linkers that exhibit improved binding properties. These products are then used to create the final this compound .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 1 has a wide range of scientific research applications. In chemistry, it is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, it helps in understanding cellular processes and signaling pathways. In medicine, it is being explored for its potential in developing targeted therapies for diseases like cancer and neurodegenerative disorders. In the industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 1 exerts its effects by binding to the E3 ubiquitin ligase and the target protein, forming a ternary complex. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

E3 Ligase Selectivity

Different E3 ligase ligands confer distinct substrate specificities and cellular contexts. Key comparisons include:

Insights :

- CRBN-based conjugates (e.g., Lenalidomide derivatives) are widely used due to their modular synthesis and clinical validation but may lack target specificity .

- VHL-based conjugates (e.g., VH032-PEG1-N3) offer precise degradation but require chemical optimization of linker length and hydrophilicity .

Linker Chemistry and Design

Linkers influence PROTAC stability, solubility, and ternary complex formation. Key comparisons:

Insights :

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.